![molecular formula C7H3ClF3N3 B2675925 4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine CAS No. 877402-79-4](/img/structure/B2675925.png)

4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

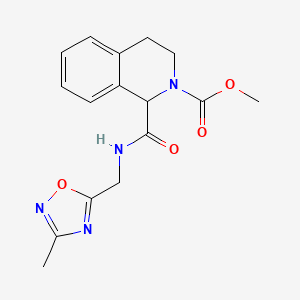

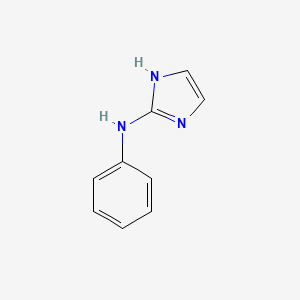

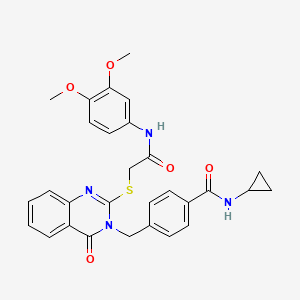

4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine is a chemical compound with the molecular formula C7H3ClF3N3 . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of similar compounds involves adding chlorobenzene and trifluoroacetic anhydride in a reactor drum, cooling it to 0℃, and adding 2 under high agitation in batches . The mixture is then heated to 50℃, and methylsulfonic acid is added to the mixed reaction solution . The mixture is reacted for several hours at specific temperatures, cooled, and then evaporated to dryness with the sodium acetate effect .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine is characterized by the presence of a pyrazolo[1,5-A]pyrazine core, which is substituted with a chloro group at the 4-position and a trifluoromethyl group at the 2-position .Chemical Reactions Analysis

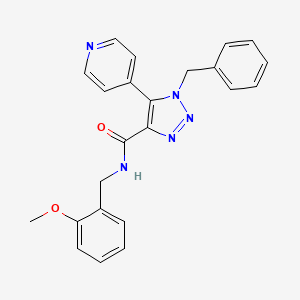

The Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds, and it has been used in the synthesis of compounds similar to 4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine . This reaction can be performed using a wide variety of aryl and heteroaryl boronic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine include a boiling point of 297.1±50.0 °C, a density of 1.69±0.1 g/cm3 at 20 °C and 760 Torr, and a pKa of -1.47±0.20 .Aplicaciones Científicas De Investigación

Synthetic Intermediates

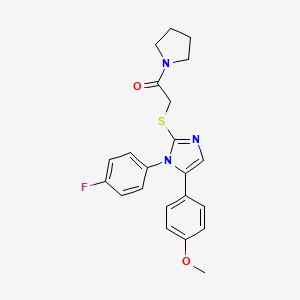

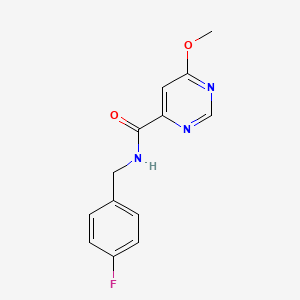

Pyrazole-containing compounds, including “4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine”, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Biological Applications

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure. These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties . Some fused pyrazoles also have demonstrated different biological activities .

Antifungal Activity

With 5-aminopyrazoles in hand, the authors transformed them into the carboxamide derivatives, which then were evaluated against three fungal strains and as inhibitory compounds against succinate dehydrogenase .

Fluorescent Molecules

A family of pyrazolo[1,5-A]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .

Solid-State Emitters

The PPs bearing simple aryl groups allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds and thus, solid-state emitters can be designed by proper structural selection .

Photobleaching Performance

After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of dyes decreased by 89–94%, measured at their maximum wavelength, which is a very good photobleaching performance when compared with those obtained for the commercial probes .

Inhibitory Activity

Results revealed that compounds showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Future research directions could include further exploration of the potential of 4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine and similar compounds as TRK inhibitors, given their association with cell proliferation and differentiation . Additionally, the Suzuki–Miyaura cross-coupling reaction used in the synthesis of these compounds could be further optimized and extended to the synthesis of other biologically active molecules .

Propiedades

IUPAC Name |

4-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3N3/c8-6-4-3-5(7(9,10)11)13-14(4)2-1-12-6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZBLJWPZNVVML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC(=N2)C(F)(F)F)C(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2675845.png)

![Cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone](/img/structure/B2675847.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-fluoropyrimidine](/img/structure/B2675851.png)

![3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2675859.png)

![Methyl 3-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B2675861.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2675865.png)